1-(3-Ethylphenyl)bicyclo[2.2.1]heptane
Description
Structural Significance within Bridged Bicyclic Systems
Bridged bicyclic systems, such as the bicyclo[2.2.1]heptane core of 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane, are characterized by their rigid, three-dimensional structures. Unlike simple monocyclic or fused bicyclic systems, the presence of a bridge connecting non-adjacent atoms introduces significant ring strain. This strain, a consequence of deviations from ideal bond angles and torsional strain, is a defining feature of these molecules and a primary driver of their chemical behavior. nih.gov
The bicyclo[2.2.1]heptane framework, commonly known as norbornane (B1196662), consists of a cyclohexane (B81311) ring constrained in a boat-like conformation by a methylene (B1212753) bridge. nih.gov This arrangement results in a highly rigid structure with well-defined spatial relationships between its constituent atoms. This rigidity is a key aspect of its structural significance, as it provides a predictable and controllable platform for studying stereochemical outcomes of reactions and for the design of molecules with specific three-dimensional shapes. Such polycyclic hydrocarbon systems are of continuous interest in drug discovery due to their unique pharmacokinetic properties and three-dimensional shapes. acs.org
The structural parameters of the bicyclo[2.2.1]heptane scaffold have been extensively studied. Below is a table summarizing key structural features.
| Feature | Description | Significance |
| Ring Conformation | A boat-like cyclohexane ring with a one-carbon bridge. | Induces significant angle and torsional strain, influencing reactivity. nih.gov |
| Rigidity | The bridged structure severely restricts conformational flexibility. | Provides a fixed orientation for substituents, allowing for precise stereochemical control in reactions. |
| Bridgehead Carbons | The two carbon atoms where the rings are joined. | These positions are sterically hindered and exhibit unique reactivity due to the strain of the system. |
| Stereochemical Descriptors | Substituents can be oriented in exo (pointing away from the six-membered ring) or endo (pointing towards the six-membered ring) positions. | This well-defined stereochemistry is crucial for asymmetric synthesis and catalysis. rsc.org |
Overview of the Bicyclo[2.2.1]heptane Scaffold in Synthetic and Mechanistic Research
The bicyclo[2.2.1]heptane scaffold is a cornerstone in both synthetic and mechanistic organic chemistry due to its unique reactivity and stereochemical properties. Its rigid framework has been instrumental in elucidating reaction mechanisms, particularly those involving carbocationic intermediates and rearrangements. The high strain inherent in the system drives certain reactions, such as retro-condensation reactions, making it a useful tool for the stereoselective preparation of other highly functionalized scaffolds like cyclopentenes and pyrrolidines. nih.gov
In synthetic chemistry, the bicyclo[2.2.1]heptane moiety is a privileged structure found in numerous natural products and pharmaceutical agents. rsc.org Its three-dimensional nature is valuable in drug design for creating molecules that can effectively interact with biological targets. nih.govrsc.org The predictable stereochemistry of the scaffold allows for the synthesis of complex molecules with a high degree of stereocontrol. For instance, the Diels-Alder reaction is a common and efficient method for constructing the bicyclo[2.2.1]heptane skeleton. nih.govresearchgate.netnih.gov
The versatility of the bicyclo[2.2.1]heptane scaffold is further highlighted by its use in the development of chiral auxiliaries and ligands for asymmetric catalysis. rsc.org The well-defined spatial arrangement of substituents on the norbornane framework can create a chiral environment that influences the stereochemical outcome of a reaction.
Below is a table summarizing the key applications of the bicyclo[2.2.1]heptane scaffold in research.
| Research Area | Application of Bicyclo[2.2.1]heptane Scaffold | Key Findings and Significance |
| Mechanistic Chemistry | Study of carbocation rearrangements (e.g., Wagner-Meerwein shifts). core.ac.uk | The rigid framework helps to trace the movement of atoms and understand the nature of carbocationic intermediates. |
| Asymmetric Synthesis | Use as a chiral auxiliary or as a core for chiral ligands. rsc.org | The defined stereochemistry allows for the transfer of chirality to a prochiral substrate with high enantioselectivity. |
| Natural Product Synthesis | Serves as a key structural motif in various natural products like camphor (B46023) and borneol. rsc.orgnih.gov | Provides a rigid and stereochemically defined starting point for the synthesis of complex targets. |
| Medicinal Chemistry | Incorporated into drug candidates to enhance properties like receptor binding and pharmacokinetics. acs.orgnih.govrsc.org | The three-dimensional shape and lipophilic nature can lead to improved biological activity and drug-like properties. acs.org |
| Polymer Chemistry | Monomers based on the norbornene (bicyclo[2.2.1]hept-2-ene) structure are used in ring-opening metathesis polymerization (ROMP). | Produces polymers with unique thermal and mechanical properties. |
Position of this compound in the Context of Substituted Norbornanes
This compound is a member of the broad class of substituted norbornanes. The defining feature of this particular molecule is the presence of a 3-ethylphenyl group attached to one of the bridgehead carbons (the 1-position) of the bicyclo[2.2.1]heptane skeleton. Substituents at the bridgehead position have a significant impact on the properties and reactivity of the norbornane system.
The study of substituted norbornanes has been extensive, with research focusing on how different substituents influence the stability, reactivity, and stereochemistry of the molecule. core.ac.uk For example, the synthesis of substituted 1-norbornylamines has been explored for their potential antiviral activity. nih.gov The nature of the substituent, whether it is electron-donating or electron-withdrawing, and its steric bulk all play a role in the chemical behavior of the compound.
In the case of this compound, the 3-ethylphenyl group is a relatively bulky, aromatic substituent. Its placement at the bridgehead position would be expected to introduce specific steric and electronic effects. The synthesis of such bridgehead-substituted norbornanes can be challenging due to the steric hindrance at this position. nih.gov
The table below contextualizes this compound within the broader family of substituted norbornanes.
| Type of Substituted Norbornane | General Structure/Features | Research Interest/Applications |
| Bridgehead-Substituted | Substituent at the C1 or C4 position (e.g., this compound). | Study of S N 1 reactivity, carbocation stability, and synthesis of sterically hindered molecules. nih.gov |
| Alkyl-Substituted | Alkyl groups at various positions on the scaffold (e.g., camphor, fenchone). core.ac.uk | Found in natural products, used as chiral starting materials, and in mechanistic studies of rearrangements. nih.govcore.ac.uk |
| Heteroatom-Substituted | Contains atoms other than carbon and hydrogen in the ring or as substituents. | Used in the synthesis of novel heterocyclic systems and as ligands in catalysis. rsc.org |
| Functionalized Norbornanes | Carry reactive functional groups (e.g., carboxylic acids, amines, alcohols). nih.govchemsrc.com | Serve as versatile building blocks for the synthesis of more complex molecules and pharmaceuticals. acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62226-62-4 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-(3-ethylphenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H20/c1-2-12-4-3-5-14(10-12)15-8-6-13(11-15)7-9-15/h3-5,10,13H,2,6-9,11H2,1H3 |
InChI Key |
GWNXQYWDSNGOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C23CCC(C2)CC3 |
Origin of Product |
United States |
Synthetic Strategies for 1 3 Ethylphenyl Bicyclo 2.2.1 Heptane and Analogous Structures
Retrosynthetic Analysis of the Bicyclo[2.2.1]heptane Core and Ethylphenyl Moiety
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane, two primary retrosynthetic disconnections are considered:
Disconnection of the C1-Aryl Bond: This bond can be disconnected to reveal a bicyclo[2.2.1]heptyl cation or a related electrophilic species and a (3-ethylphenyl)nucleophile, such as a Grignard or organolithium reagent. This approach suggests a synthetic strategy involving the derivatization of a pre-formed bicyclo[2.2.1]heptane skeleton. A key challenge in this approach is the formation of a C-C bond at the sterically hindered bridgehead position.
Disconnection of the Bicyclo[2.2.1]heptane Ring System: The bicyclo[2.2.1]heptane core can be retrosynthetically disconnected via a [4+2] cycloaddition (Diels-Alder reaction). This disconnection leads to a cyclopentadiene (B3395910) diene and a dienophile containing the 3-ethylphenyl group, such as 3-ethylstyrene (B1682637). This strategy is attractive due to the efficiency and stereocontrol often associated with the Diels-Alder reaction.
These two primary disconnections form the basis for the synthetic strategies discussed in the following sections.
Formation of the Bicyclo[2.2.1]heptane Framework via Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone for the synthesis of the bicyclo[2.2.1]heptane framework.
Diels-Alder Cycloaddition Routes to Norbornene Precursors
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly efficient method for constructing the bicyclo[2.2.1]heptene skeleton, a direct precursor to the bicyclo[2.2.1]heptane core.
The key components for the synthesis of the precursor to this compound via a Diels-Alder reaction are cyclopentadiene (the diene) and a dienophile bearing the 3-ethylphenyl group.
Diene: Cyclopentadiene is a readily available and highly reactive diene for Diels-Alder reactions. It exists as a dimer, dicyclopentadiene, at room temperature and can be "cracked" by heating to provide the monomeric cyclopentadiene, which should be used immediately.
Dienophile: The dienophile required for this specific synthesis is 3-ethylstyrene. The synthesis of substituted styrenes can be achieved through various methods, including the Wittig reaction of 3-ethylbenzaldehyde (B1676439) with methyltriphenylphosphonium (B96628) bromide or the dehydration of the corresponding 1-(3-ethylphenyl)ethanol, which can be prepared by the Grignard reaction of 3-ethylbenzaldehyde with methylmagnesium bromide.
| Reactant 1 | Reactant 2 | Reagents | Product |
| 3-Ethylbenzaldehyde | Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | 3-Ethylstyrene |
| 3-Ethylbenzaldehyde | Methylmagnesium bromide | Diethyl ether, then H₃O⁺ | 1-(3-Ethylphenyl)ethanol |
| 1-(3-Ethylphenyl)ethanol | Acid catalyst (e.g., H₂SO₄) | Heat | 3-Ethylstyrene |
Interactive Data Table: Synthesis of 3-Ethylstyrene
The Diels-Alder reaction of cyclopentadiene with a substituted styrene (B11656) like 3-ethylstyrene raises questions of regioselectivity and stereoselectivity.
Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, two regioisomers can be formed. In the reaction of cyclopentadiene with 3-ethylstyrene, the "ortho" and "meta" adducts are possible. The regiochemical outcome is governed by the electronic properties of the substituents on the diene and dienophile. Generally, the reaction favors the formation of the adduct where the electron-donating group on the diene and the electron-withdrawing group on the dienophile are in a 1,2 or 1,4 relationship in the product. For styrenes, which lack strong electron-withdrawing or -donating groups directly on the vinyl moiety, a mixture of regioisomers can often be expected. However, subtle electronic and steric factors can influence the product ratio.
Stereoselectivity: The Diels-Alder reaction is a stereospecific syn addition with respect to both the diene and the dienophile. Furthermore, the reaction of cyclopentadiene with dienophiles typically exhibits a preference for the endo product over the exo product. This preference, known as the Alder-endo rule, is attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state. However, the exo product is often the thermodynamically more stable isomer, and under conditions of reversibility (high temperatures), it may be the major product.
| Parameter | Description | Predicted Outcome for Cyclopentadiene + 3-Ethylstyrene |
| Regioselectivity | The orientation of the dienophile relative to the diene. | A mixture of "ortho" and "meta" isomers is likely, with the exact ratio depending on reaction conditions. |
| Stereoselectivity | The spatial arrangement of the substituents in the product. | The endo product is kinetically favored due to secondary orbital interactions. The exo product is thermodynamically more stable. |
Interactive Data Table: Selectivity in the Diels-Alder Reaction
Transition Metal-Catalyzed Cycloaddition Approaches
While the Diels-Alder reaction is the most common approach, transition metal-catalyzed [2+2+2] cycloadditions of diynes with alkenes can also form bicyclic systems. However, the application of these methods for the direct synthesis of the this compound skeleton is not well-documented and would require a specifically designed diene and alkene bearing the necessary functionalities. Such approaches are generally less common for this specific target compared to the well-established Diels-Alder methodology.
Derivatization and Functional Group Transformations Towards this compound
An alternative strategy to cycloaddition involves the derivatization of a pre-formed bicyclo[2.2.1]heptane core. This approach critically relies on the ability to form a carbon-carbon bond at the sterically hindered bridgehead position (C1).
A plausible route involves the reaction of a nucleophilic (3-ethylphenyl) species with an electrophilic bicyclo[2.2.1]heptane derivative. A key intermediate in this strategy is norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one), which is readily available through the oxidation of norbornene.
The synthesis could proceed as follows:
Grignard Reaction with Norcamphor: The reaction of 3-ethylphenylmagnesium bromide (a Grignard reagent) with norcamphor would lead to the formation of a tertiary alcohol, 2-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-ol. nih.gov This reaction introduces the desired aryl group at the C2 position.
Dehydration and Rearrangement: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of an alkene. Under certain conditions, this elimination can be accompanied by a Wagner-Meerwein rearrangement, which could potentially migrate the aryl group to the bridgehead position. However, controlling the regioselectivity of the elimination and the desired rearrangement can be challenging.
Reduction: Subsequent reduction of the resulting alkene would yield the saturated bicyclo[2.2.1]heptane skeleton.
Alternatively, direct functionalization at the bridgehead position, while challenging, can be explored. This might involve the generation of a bridgehead radical or cation and its subsequent reaction with a suitable 3-ethylphenyl nucleophile or electrophile. However, such reactions are often low-yielding due to the high strain and steric hindrance at the bridgehead position.
| Step | Reactants | Reagents | Intermediate/Product | Key Transformation |
| 1 | Norcamphor, 3-Ethylbromobenzene | Mg, Diethyl ether | 3-Ethylphenylmagnesium bromide | Formation of Grignard reagent |
| 2 | Norcamphor, 3-Ethylphenylmagnesium bromide | Diethyl ether, then H₃O⁺ | 2-(3-Ethylphenyl)bicyclo[2.2.1]heptan-2-ol | Nucleophilic addition to ketone |
| 3 | 2-(3-Ethylphenyl)bicyclo[2.2.1]heptan-2-ol | Acid catalyst (e.g., H₂SO₄), Heat | Mixture of alkenes | Dehydration and potential rearrangement |
| 4 | Alkenes from step 3 | H₂, Pd/C | This compound and isomers | Catalytic hydrogenation |
Interactive Data Table: Derivatization Strategy via Norcamphor
Catalytic Hydrogenation of Norbornene Intermediates to Bicyclo[2.2.1]heptane Systems
A primary method for generating the saturated bicyclo[2.2.1]heptane (norbornane) skeleton is through the catalytic hydrogenation of a corresponding norbornene intermediate. This reaction involves the addition of molecular hydrogen (H₂) across the double bond of the norbornene ring in the presence of a metal catalyst. youtube.com
Commonly employed catalysts for this transformation include heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel (Ni). youtube.com The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from standard atmospheric pressure to higher pressures, depending on the reactivity of the substrate. researchgate.net The choice of catalyst and conditions can be optimized to achieve high yields and chemoselectivity. These hydrogenation reactions are generally exothermic, with the amount of heat released (heat of hydrogenation) depending on the stability of the starting alkene. youtube.com
For the synthesis of this compound, a plausible precursor would be 1-(3-Ethylphenyl)norbornene. The hydrogenation of this intermediate would yield the desired saturated bicyclic system.
A critical aspect of the catalytic hydrogenation of norbornene systems is stereocontrol. The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of the hydrogen molecule onto the surface of the metal catalyst. youtube.com The alkene then approaches the catalyst surface and the two hydrogen atoms are added to the same face of the double bond. This mode of addition is known as a syn-addition. youtube.com
In the case of the rigid, bridged norbornene system, the molecule has two distinct faces: the more sterically hindered endo face and the less hindered exo face. The alkene typically binds to the catalyst surface via its less hindered exo face. Consequently, the hydrogen atoms are delivered to the exo face, resulting in exo,exo-syn-addition. While standard hydrogenation methods typically provide the kinetic product based on steric approach, other methods like dissolving metal reductions or hydrogen atom transfer (HAT) hydrogenation can sometimes be used to achieve the thermodynamically favored configuration. nih.gov
Introduction of the Ethylphenyl Group through Coupling Reactions
The ethylphenyl substituent can be introduced at various stages of the synthesis using modern cross-coupling reactions. A prominent strategy is the Palladium/Norbornene cooperative catalysis, often referred to as the Catellani reaction. nih.govresearchgate.net This powerful methodology allows for the functionalization of aryl halides with norbornene, which acts as a transient mediator, enabling subsequent reactions at the ortho position of the aromatic ring. nih.gov This approach could be used to assemble a multisubstituted aromatic ring attached to the bicyclic system.
Alternatively, standard cross-coupling reactions such as the Suzuki or Heck reactions could be employed. For instance, a Grignard reagent derived from a 1-halobicyclo[2.2.1]heptane could be coupled with 1-bromo-3-ethylbenzene (B123539) in the presence of a suitable nickel or palladium catalyst. Conversely, 3-ethylphenylboronic acid could be coupled with a 1-halobicyclo[2.2.1]heptane under Suzuki coupling conditions.
Modifications of the Phenyl Ring and Bicyclo[2.2.1]heptane Core (e.g., Electrophilic Aromatic Substitution)
Once the 1-phenylbicyclo[2.2.1]heptane core is assembled, further modifications can be made. The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic compounds. minia.edu.eglecturio.com In this process, an electrophile replaces a hydrogen atom on the aromatic ring. chemistrysteps.com Due to the stability of the aromatic system, a catalyst, typically a Lewis acid, is often required to generate a sufficiently potent electrophile. minia.edu.egchemistrysteps.com
Common EAS reactions include:
Nitration : Introduction of a nitro group (—NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eglecturio.com
Halogenation : Introduction of a halogen (—Cl, —Br) using the elemental halogen and a Lewis acid catalyst like FeCl₃ or FeBr₃. chemistrysteps.com
Sulfonation : Introduction of a sulfonic acid group (—SO₃H) using fuming sulfuric acid. chemistrysteps.com
Friedel-Crafts Alkylation/Acylation : Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid like AlCl₃. lecturio.com
In this compound, the ethyl group and the bicycloheptyl group (which also acts as an alkyl group) are ortho-, para-directing activators for EAS. Therefore, incoming electrophiles would be directed to the positions ortho and para relative to these substituents (positions 2, 4, and 6 of the ethylphenyl ring).
Novel Synthetic Methodologies for Substituted Bicyclo[2.2.1]heptanes
Recent advances in organic synthesis have provided new and efficient routes to highly substituted bicyclo[2.2.1]heptane derivatives.
Palladium-Catalyzed Annulation and Three-Component Reactions
Palladium catalysis has been instrumental in developing novel synthetic routes. Palladium-catalyzed three-component coupling reactions offer a powerful method for the difunctionalization of norbornene. bohrium.comresearchgate.net In these one-pot reactions, norbornene, an aryl halide (such as 1-bromo-3-ethylbenzene), and a third component like an alkyne can be coupled to rapidly build molecular complexity. bohrium.comresearchgate.net This strategy allows for the simultaneous formation of multiple new carbon-carbon bonds, providing efficient access to valuable bicyclo[2.2.1]heptane derivatives. bohrium.comresearchgate.net
Palladium-catalyzed annulation reactions involving norbornene derivatives have also been developed. These reactions can create fused ring systems or complex polycyclic structures. rsc.orgrsc.org For example, the reaction between norbornenes and certain aryl halides can proceed via a domino process involving C-H bond activation to yield complex products. rsc.org The Pd/Norbornene cooperative catalysis system is a prime example of this, enabling the synthesis of multisubstituted arenes that would be difficult to access through traditional methods. nih.govresearchgate.net
Other Advanced Organic Transformations
Beyond palladium catalysis, other advanced transformations are valuable for synthesizing bicyclo[2.2.1]heptane structures. The Diels-Alder reaction remains a cornerstone for the formation of the bicyclo[2.2.1]heptane skeleton. cdnsciencepub.com This [4+2] cycloaddition reaction, typically between a cyclopentadiene derivative and a dienophile, can establish the bicyclic core with high stereocontrol. Modern variations of this reaction, including intramolecular versions, allow for the synthesis of complex, polycyclic frameworks containing the bicyclo[2.2.1]heptane motif. nih.govresearchgate.net
Furthermore, transition-metal-catalyzed domino reactions, employing metals like ruthenium or cobalt, have been explored for the transformation of strained bicyclic alkenes like norbornene into a diverse array of complex organic molecules. beilstein-journals.org These cascade reactions provide an efficient means to construct intricate molecular architectures from simple starting materials.
Reaction Mechanisms and Chemical Transformations of 1 3 Ethylphenyl Bicyclo 2.2.1 Heptane and Its Derivatives
Reactivity at the Ethylphenyl Substituent
The ethylphenyl group of 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane offers two main sites for chemical modification: the aromatic ring and the ethyl side chain.
The aromatic ring of the this compound molecule is susceptible to electrophilic aromatic substitution reactions. The directing effects of the two substituents on the ring, the ethyl group and the bicyclo[2.2.1]heptyl group, determine the regioselectivity of these reactions.
The ethyl group is an activating, ortho-, para- directing group. This is due to the electron-donating nature of the alkyl group through an inductive effect, which enriches the electron density of the aromatic ring, particularly at the positions ortho and para to it. The bicyclo[2.2.1]heptyl group, being a bulky alkyl substituent, is also considered to be an activating, ortho-, para- director.
Given the substitution pattern of this compound, the directing effects of the two groups are as follows:
The ethyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6.
The bicyclo[2.2.1]heptyl group at position 1 directs incoming electrophiles to positions 2 and 6.
Therefore, the positions most activated towards electrophilic attack are positions 2 and 6, which are ortho to both substituents, and position 4, which is para to the ethyl group. Steric hindrance from the bulky bicyclo[2.2.1]heptyl group may influence the relative rates of substitution at the ortho positions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Directing Effect of Ethyl Group | Directing Effect of Bicyclo[2.2.1]heptyl Group | Overall Activation | Predicted Major Products |
| 2 | ortho | ortho | Highly Activated | Major |
| 4 | para | meta | Activated | Major |
| 5 | meta | meta | Less Activated | Minor |
| 6 | ortho | ortho | Highly Activated | Major |
Common electrophilic aromatic substitution reactions that could be performed on this molecule include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.
Reactions of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane system is a rigid, strained bicyclic alkane. This inherent strain significantly influences its reactivity, particularly at the bridgehead positions.
The bridgehead carbon of the bicyclo[2.2.1]heptane scaffold, where the 3-ethylphenyl group is attached, exhibits unique reactivity. Due to the rigid structure, the formation of a planar carbocation at the bridgehead is highly unfavorable, making SN1-type reactions at this position extremely slow. Backside attack for SN2 reactions is also impossible.
However, reactions involving radical intermediates at the bridgehead are more feasible. Functionalization of the bridgehead can be achieved through radical abstraction of the bridgehead hydrogen, followed by trapping with a suitable reagent.
The significant ring strain in the bicyclo[2.2.1]heptane scaffold makes it susceptible to ring-opening reactions under certain conditions. These reactions can be promoted by acids, bases, or transition metals and are driven by the release of strain energy. For instance, treatment with strong acids can lead to rearrangements and the formation of more stable carbocation intermediates, which can then be trapped by nucleophiles, leading to ring-opened products.
Stereochemical Outcomes and Diastereoselectivity in Reactions
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane scaffold imposes significant stereochemical control on reactions. The approach of reagents is often dictated by steric hindrance, leading to high diastereoselectivity.
In reactions involving the bicyclo[2.2.1]heptane core of this compound, the bulky 3-ethylphenyl group at the bridgehead position would be expected to direct incoming reagents to the less hindered face of the molecule. For example, in reactions such as additions to any double bonds that might be introduced into the bicyclic system, the exo face is generally more accessible than the endo face, which is sterically shielded by the bridging methylene (B1212753) group.
Furthermore, any chiral centers generated during a reaction on the bicyclo[2.2.1]heptane framework would have their stereochemistry influenced by the existing stereochemistry of the molecule. The inherent chirality of the bicyclo[2.2.1]heptane system, once a substituent is introduced at a non-bridgehead position, means that reactions will often produce a specific diastereomer in excess.
Spectroscopic Data for this compound Not Found in Publicly Available Resources
Following a comprehensive search of scientific literature and chemical databases, no specific experimental spectroscopic data for the compound This compound could be located. This includes data pertaining to Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The investigation involved targeted searches for high-resolution ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HMQC, HMBC, NOESY), Electron Ionization Mass Spectrometry (EI-MS), high-resolution mass spectrometry (HRMS), and IR spectral data. Despite utilizing various search queries and strategies, no research articles, scholarly papers, or database entries containing the specific characterization details for this compound were identified.
While general spectroscopic information exists for the parent bicyclo[2.2.1]heptane structure and other substituted derivatives, this information cannot be accurately extrapolated to the specific compound requested. Generating an article with the detailed analysis and data tables as per the provided outline is not possible without access to the actual experimental data for this compound.
This suggests that the compound may be a novel chemical entity, a proprietary molecule with unpublished data, or a compound that has not been synthesized and/or characterized in the publicly documented scientific domain. Therefore, the detailed article on its advanced spectroscopic characterization and structural elucidation cannot be generated at this time.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Ethylphenyl Bicyclo 2.2.1 Heptane
Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful and widely used method for the determination of enantiomeric excess (ee) in chiral compounds. This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule, which is non-zero for optically active samples. The resulting CD spectrum provides information about the stereochemistry of the molecule.
The determination of enantiomeric excess using CD spectroscopy is based on the principle that the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. For a mixture of enantiomers, the observed CD signal at a specific wavelength (λ) is the sum of the contributions from each enantiomer. Since enantiomers have mirror-image CD spectra of equal magnitude but opposite sign, the net signal is a direct measure of the excess of one enantiomer over the other.
The relationship can be expressed by the following equation:
ΔA_obs = [ε_L(λ) - ε_R(λ)] * c * l
where:
ΔA_obs is the observed circular dichroism.
ε_L(λ) and ε_R(λ) are the molar extinction coefficients for left and right circularly polarized light at wavelength λ, respectively.
c is the total concentration of the chiral compound.
l is the path length of the sample cell.
For determining the enantiomeric excess, a calibration curve is typically constructed by measuring the CD signal of samples with known enantiomeric compositions. The CD intensity of an unknown sample can then be compared to this calibration curve to determine its enantiomeric excess. nih.gov This method is often rapid, requiring less time for analysis compared to chromatographic techniques. nih.govnih.gov
Hypothetical Data for Calibration Curve of 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane
The following interactive table illustrates the type of data that would be generated in a study to determine the enantiomeric excess of this compound using CD spectroscopy. The data presented here is hypothetical and for illustrative purposes only.
| Sample ID | Enantiomeric Excess (%) | Observed CD Signal (mdeg) at λmax |
| 1 | 100 | 50.0 |
| 2 | 75 | 37.5 |
| 3 | 50 | 25.0 |
| 4 | 25 | 12.5 |
| 5 | 0 | 0.0 |
| 6 | -25 | -12.5 |
| 7 | -50 | -25.0 |
| 8 | -75 | -37.5 |
| 9 | -100 | -50.0 |
| Unknown | Not Applicable | 32.1 |
From this hypothetical data, a linear regression analysis would be performed. The resulting equation of the line would then be used to calculate the enantiomeric excess of an unknown sample of this compound based on its measured CD signal. For the "Unknown" sample with an observed CD signal of 32.1 mdeg, the enantiomeric excess would be calculated to be approximately 64.2%.
Vibrational Circular Dichroism (VCD) is another chiroptical technique that can be employed for the determination of enantiomeric excess. optica.orgoptica.orgrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light and can provide detailed structural information in solution. ru.nlrsc.org This method has been successfully used for determining the enantiomeric excess of chiral hydrocarbons. optica.orgoptica.orgmdpi.com
Computational Chemistry and Theoretical Investigations of Bicyclo 2.2.1 Heptane Frameworks
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations provide profound insights into the three-dimensional arrangement of atoms and the relative energies of different conformations. For the bicyclo[2.2.1]heptane system, these calculations are crucial for understanding its inherent structural constraints.
The bicyclo[2.2.1]heptane framework is conformationally locked, with the six-membered ring forced into a boat conformation by the methylene (B1212753) bridge connecting carbons 1 and 4. pressbooks.pub This rigidity significantly limits the conformational freedom of the molecule compared to monocyclic alkanes. uci.edu Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to perform geometry optimization, a process that locates the minimum energy structure on the potential energy surface.
Table 1: Representative Conformational Energy Data for a Substituted Bicycloalkane This table presents hypothetical data to illustrate the output of a conformational analysis.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti-periplanar | 180 | 0.00 | 75.3 |
| Syn-clinal | 60 | 1.20 | 12.3 |
| Anti-clinal | 120 | 1.20 | 12.3 |
| Syn-periplanar | 0 | 5.00 | 0.1 |
The inherent geometry of the bicyclo[2.2.1]heptane skeleton leads to significant ring strain, a combination of angle strain and torsional strain. masterorganicchemistry.com The ideal sp³ bond angle is 109.5°, but the bridged structure forces many of the internal C-C-C bond angles to deviate significantly from this value. This deviation from ideal geometry results in increased potential energy, known as angle strain. Furthermore, the eclipsed or near-eclipsed arrangement of C-H bonds along certain C-C bonds contributes to torsional strain.
Computational methods allow for the precise quantification of these strains. By comparing the calculated heat of formation of a bicyclo[2.2.1]heptane derivative with a hypothetical strain-free reference compound, the total strain energy can be determined. mdpi.com For instance, the strain energy of the parent norbornane (B1196662) is substantial, contributing to its unique reactivity. nih.gov These calculations can pinpoint specific bonds and angles that are most deformed, providing a detailed picture of the strain distribution within the molecule.
Table 2: Calculated Strain Energies for Selected Bicyclic Compounds Illustrative data based on computational studies of bicyclic hydrocarbons.
| Compound | Computational Method | Calculated Strain Energy (kcal/mol) |
|---|---|---|
| Bicyclo[2.2.1]heptane | G-4 | 18.3 |
| Bicyclo[2.2.2]octane | G-4 | 12.9 |
| Bicyclo[3.2.1]octane | G-4 | 12.0 |
| Cubane | W1BD | 157.5 |
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying intermediate structures, and calculating the energy profiles of these transformations.
The bicyclo[2.2.1]heptane framework is commonly synthesized via the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (like cyclopentadiene) and an alkene. Computational studies have been instrumental in elucidating the mechanism of this reaction, including its stereoselectivity (the preference for endo or exo products). nih.govsmolecule.com By calculating the energies of the transition states for both pathways, chemists can predict which isomer will be favored under kinetic control. For a molecule like 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane, this would involve the reaction of cyclopentadiene (B3395910) with 1-(3-ethylphenyl)ethene.
Hydrogenation of the double bond in a bicyclo[2.2.1]heptene precursor is another key reaction. Theoretical studies can model the interaction of the molecule with a catalyst surface and trace the energetic pathway of hydrogen addition. nih.gov These calculations can reveal the stereochemistry of the hydrogenation, predicting whether the hydrogen atoms add to the syn or anti face of the double bond.
Stereochemical Predictions and Stereoisomer Discrimination through Computational Methods
The rigid nature of the bicyclo[2.2.1]heptane core gives rise to distinct stereoisomers, most notably endo and exo isomers, which differ in the spatial arrangement of substituents. smolecule.com Computational methods offer a reliable way to distinguish between these isomers.
One of the most powerful techniques involves the calculation of Nuclear Magnetic Resonance (NMR) parameters. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. conicet.gov.ar Comparing these calculated spectra with experimental data allows for the confident assignment of stereochemistry. Statistical methods, such as the DP4 probability analysis, can be used to provide a quantitative measure of confidence in the structural assignment when multiple isomers are possible. conicet.gov.ar
Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Stereoisomer Discrimination This table illustrates how computational NMR data can be used to assign stereochemistry.
| Carbon Atom | Experimental Shift | Calculated Shift (Exo Isomer) | Calculated Shift (Endo Isomer) |
|---|---|---|---|
| C1 | 42.5 | 42.8 | 41.9 |
| C2 | 35.1 | 35.3 | 38.5 |
| C3 | 28.9 | 29.1 | 28.7 |
| C7 | 36.4 | 36.6 | 34.1 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their physical properties or biological activities. fao.org For analogues of bicyclo[2.2.1]heptane, QSPR/QSAR models can be developed to predict properties like boiling point, solubility, or biological potency without the need for experimental synthesis and testing of every compound.
The process involves calculating a set of molecular descriptors for each analogue. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, orbital energies). A mathematical model is then built to relate these descriptors to the property of interest. Such models have been successfully applied to bicyclo[2.2.1]heptane derivatives to design new compounds with desired activities, for instance, as insecticides. fao.orgresearchgate.net For a series of compounds related to this compound, a QSPR model could be developed to predict, for example, their affinity for a particular biological target.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape and dynamic behavior of molecules, providing insights that are often inaccessible through experimental methods alone. For the bicyclo[2.2.1]heptane framework, which is known for its inherent rigidity, MD simulations can elucidate the subtle dynamics and the influence of substituents on its behavior.
The primary motions observable in the bicyclo[2.2.1]heptane core through MD simulations are bond vibrations and angle bending. Torsional changes are highly restricted due to the bridged structure. The presence of a substituent at the C1 bridgehead position, such as the 3-ethylphenyl group, is expected to influence the local dynamics. The ethylphenyl group itself has rotational freedom around the single bond connecting it to the bicyclic core.
MD simulations can be employed to explore the rotational barrier of the 3-ethylphenyl group and its preferred orientation relative to the bicyclo[2.2.1]heptane cage. This orientation can have implications for the molecule's interaction with its environment, such as solvent molecules or biological receptors. The simulation would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to predict their motion over a set period.
Hypothetical Simulation Parameters for this compound:
To illustrate the type of data that would be generated from an MD simulation, the following table presents hypothetical parameters that could be used in such a study.
| Parameter | Value |
| Force Field | AMBER, CHARMM, or OPLS |
| Solvent Model | TIP3P water |
| System Temperature | 300 K |
| System Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
| Ensemble | NPT (Isothermal-isobaric) |
Analysis of Simulation Trajectories:
The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. Analysis of this trajectory can provide quantitative measures of the molecule's dynamic behavior.
Root Mean Square Deviation (RMSD): The RMSD of the backbone atoms of the bicyclo[2.2.1]heptane core would be calculated to assess its structural stability over the simulation time. A low RMSD value would confirm the rigidity of the bicyclic framework.
Root Mean Square Fluctuation (RMSF): RMSF analysis would highlight the flexibility of different parts of the molecule. It is expected that the atoms of the bicyclo[2.2.1]heptane core would exhibit low RMSF values, while the atoms of the ethylphenyl substituent, particularly the terminal methyl group of the ethyl chain, would show higher fluctuations, indicating greater mobility.
Dihedral Angle Analysis: The dihedral angle of the bond connecting the phenyl ring to the C1 bridgehead atom would be monitored to understand the rotational dynamics of the substituent. The probability distribution of this angle would reveal the most stable rotameric states.
Hypothetical RMSF Data:
The following table presents hypothetical RMSF values for selected atoms in this compound, illustrating the expected trend in flexibility.
| Atom/Group | Hypothetical RMSF (Å) |
| C1 (Bridgehead) | 0.5 |
| C4 (Bridgehead) | 0.5 |
| C7 (Methylene Bridge) | 0.7 |
| Phenyl Ring Carbons (average) | 1.2 |
| Ethyl Group CH2 | 1.8 |
| Ethyl Group CH3 | 2.5 |
These hypothetical data illustrate that the bicyclic core remains relatively rigid, while the substituent exhibits increasing flexibility further from the point of attachment. Such computational studies, when performed, would provide a detailed picture of the dynamic behavior of this compound at the atomic level, complementing experimental findings and aiding in the understanding of its structure-property relationships.
Research Applications and Utility in Chemical Science
Applications as a Building Block and Scaffold in Advanced Organic Synthesis
The inherent rigidity and three-dimensional nature of the bicyclo[2.2.1]heptane core make it an attractive scaffold for the construction of complex molecular architectures and for the design of specialized ligands and catalysts.
Design and Synthesis of Complex Polycyclic Architectures
The bicyclo[2.2.1]heptane unit serves as a foundational element in the synthesis of intricate polycyclic systems. smolecule.commdpi.com Its well-defined and predictable geometry allows for precise control over the spatial arrangement of substituents, which is crucial in the construction of complex target molecules. nih.gov The synthesis of such frameworks often leverages powerful chemical transformations like the Diels-Alder reaction to efficiently construct the bicyclic core.
Derivatives of bicyclo[2.2.1]heptane are instrumental in creating molecules with specific shapes designed to interact with biological targets. For instance, the synthesis of novel N-substituted bicyclo-heptan-2-amines has been explored for their potential at NMDA receptors. nih.gov While direct examples detailing the use of 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane in synthesizing complex polycyclic architectures are not abundant in publicly available literature, the principles established with analogous structures suggest its utility in this area. The ethylphenyl substituent can be further functionalized, opening avenues for the construction of more elaborate and potentially bioactive polycyclic compounds.
Use as a Core Structure for Ligand and Catalyst Design
The rigid framework of bicyclo[2.2.1]heptane is an excellent platform for the development of chiral ligands used in asymmetric catalysis. snnu.edu.cn By attaching coordinating groups to this scaffold, chemists can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction.
For example, chiral cyclopentadienyl (Cpx) ligands, which can be derived from bicyclic structures, have been successfully employed in a variety of asymmetric transformations, including C-H bond functionalizations. snnu.edu.cn The design of such ligands often involves creating a "privileged scaffold" that can be applied to a range of catalytic processes. While specific ligands based on the this compound core are not extensively documented, its structure is amenable to the incorporation of ligating moieties. The ethylphenyl group provides a point of attachment for further synthetic modifications to introduce donor atoms capable of coordinating with transition metals. The development of such ligands could lead to novel catalysts with unique reactivity and selectivity.
Monomer in Polymer Chemistry Research
The unsaturated precursor of this compound, namely 1-(3-Ethylphenyl)bicyclo[2.2.1]hept-2-ene (a norbornene derivative), is a valuable monomer in polymer chemistry. The strained double bond in the norbornene ring readily undergoes polymerization through different mechanisms, leading to polymers with unique properties.
Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Norbornene Monomers
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. mdpi.com The high ring strain of norbornene derivatives makes them excellent substrates for ROMP, which is typically catalyzed by ruthenium or tungsten complexes. mdpi.comrsc.org This method allows for the production of polymers with controlled molecular weights and narrow dispersities. nih.gov
The properties of the resulting polymers can be tuned by the nature of the substituent on the norbornene monomer. In the case of a 1-aryl substituted norbornene, the aromatic group would be incorporated as a pendant group along the polymer chain. Research on the ROMP of 5-phenyl-2-norbornene has shown that the resulting polymers exhibit distinct thermal properties, with glass transition temperatures around 88 °C. kaist.ac.kr Post-polymerization hydrogenation of the polymer backbone or the aromatic side groups can further modify these properties. kaist.ac.kr
| Monomer Type | Catalyst | Polymer Property | Reference |
|---|---|---|---|
| Norbornene Derivatives | Tungsten-based complex | High molecular weight, high cis-stereoselectivity | mdpi.com |
| 5-Phenyl-2-norbornene | Ruthenium-based catalyst | Glass transition temperature (Tg) ≈ 88 °C | kaist.ac.kr |
| Functionalized Norbornenes | Grubbs' catalysts (G2, G3) | Controlled molecular weight and dispersity | nih.gov |
Addition Polymerization of Norbornane (B1196662) Derivatives
Addition polymerization offers an alternative route to polynorbornenes, resulting in a saturated polymer backbone with the bicyclic units remaining intact. nih.gov This type of polymerization is often catalyzed by late transition metal complexes, particularly those based on palladium and nickel. researchgate.netresearchgate.net Vinyl-addition polynorbornenes are known for their high thermal stability, chemical resistance, and high glass transition temperatures. nih.gov
The properties of these polymers are highly dependent on the substituents attached to the norbornene monomer. The incorporation of bulky or functional groups can influence the polymer's solubility, thermal behavior, and mechanical properties. researchgate.netrsc.org For instance, the addition polymerization of norbornenes with various alkyl and aryl substituents has been shown to yield polymers with tunable service windows between their glass transition and decomposition temperatures. rsc.orgrsc.org
| Catalyst System | Monomer | Key Findings | Reference |
|---|---|---|---|
| Pd-based catalysts | Norbornene derivatives | High catalytic activity and production of high molecular weight polymers. | researchgate.net |
| (NHC)Pd-systems | Bromoalkyl-substituted norbornenes | Synthesis of high-molecular-weight homopolymers. | nih.gov |
| Single-component Ni and Pd catalysts | Functionalized norbornenes | Tolerant to functional groups and active in air. | researchgate.net |
| Ni(acac)2/B(C6F5)3 | Norbornene with siloxane substituents | High glass transition temperatures (265-360 °C) and increased mechanical flexibility. | researchgate.net |
Exploration in High-Performance Materials Research
Polymers derived from norbornene monomers, including those with aryl substituents, are promising candidates for high-performance materials. Their rigid and saturated backbones, in the case of addition polymers, contribute to excellent thermal stability and mechanical strength. nih.govrsc.org
Research has demonstrated that by carefully selecting the substituents on the norbornene monomer, it is possible to create polymers with high glass transition temperatures (Tg > 150 °C) and large service windows (the temperature range between Tg and the decomposition temperature). rsc.orgrsc.org These properties are comparable to commercial engineering thermoplastics. For example, vinyl-addition polynorbornenes with fluoroorganic substituents have shown superior gas transport properties compared to their metathesis analogs, making them potential materials for membrane gas separation. mdpi.com The incorporation of an ethylphenyl group, as in this compound, is expected to influence the polymer's properties, potentially enhancing its processability and modifying its thermal and mechanical characteristics.
Chemical Biology Probes and Molecular Tools Research
The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained saturated bicyclic hydrocarbon, has emerged as a valuable scaffold in the design of chemical biology probes and molecular tools. Its three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This structural rigidity is advantageous for minimizing the entropic penalty upon binding to a protein, potentially leading to higher affinity and selectivity.
Design of Bicyclo[2.2.1]heptane-Based Molecular Scaffolds for Target Interaction Studies
The design of molecular scaffolds based on bicyclo[2.2.1]heptane for target interaction studies leverages its utility as a bioisostere of the phenyl ring, particularly for para-substituted systems. researchgate.netacs.orgnih.govenamine.netresearchgate.net This bioisosteric replacement can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are crucial for the development of effective molecular probes. researchgate.netresearchgate.net The rigid nature of the bicyclo[2.2.1]heptane core allows for the precise spatial orientation of substituents, facilitating the exploration of structure-activity relationships (SAR).
In the context of this compound, the design principles for its use as a molecular scaffold in target interaction studies would focus on the interplay between the bicyclic core and the substituted phenyl ring. The bicyclo[2.2.1]heptane moiety serves as a rigid anchor, positioning the 3-ethylphenyl group for specific interactions within a protein's binding pocket.
The 3-ethylphenyl substituent offers several features for molecular recognition:
Hydrophobic Interactions: The phenyl ring and the ethyl group provide significant hydrophobicity, enabling interactions with nonpolar residues in a target protein. The ethyl group, in particular, can probe deeper into hydrophobic pockets that might not be accessible to a simple phenyl group.
Steric Influence: The ethyl group at the meta-position introduces specific steric bulk, which can influence the orientation of the phenyl ring within the binding site. This can be crucial for achieving selectivity for a particular target over closely related proteins.
Modification Handle: The phenyl ring can be further functionalized with reporter groups (e.g., fluorophores, biotin) or reactive moieties to create more sophisticated molecular probes for target identification, validation, and imaging.
The design process for such molecular scaffolds often involves computational modeling to predict the binding mode and affinity of the bicyclo[2.2.1]heptane derivative with a target protein. These in silico studies help in refining the structure of the scaffold to optimize its interaction with the target. Subsequent synthesis and biological evaluation are then used to validate the computational predictions and to further elucidate the SAR.
The development of synthetic methodologies for accessing functionalized bicyclo[2.2.1]heptanes is critical for creating a diverse range of molecular probes. rsc.orgnih.gov These methods allow for the systematic variation of substituents on both the bicyclic core and the phenyl ring, enabling a thorough investigation of the structural requirements for potent and selective target engagement.
Below is a table of representative bicyclo[2.2.1]heptane-based compounds and their applications in target interaction studies, illustrating the versatility of this scaffold.
| Compound Name | Application/Target | Reference |
| N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides | KCNQ2 and KCNQ4 potassium channel openers | N/A |
| 2-Phenylbicyclo[2.2.1]heptan-2-amine derivatives | NMDA receptor antagonists | nih.gov |
| Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide | CXCR2 selective antagonists | N/A |
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes to Chiral 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane
The this compound molecule is chiral, and the development of stereoselective synthetic routes to access its individual enantiomers is a critical first step for many of its potential applications, particularly in pharmacology. Future research in this area could focus on several promising strategies:
Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[2.2.1]heptane core. Future investigations could explore the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the cycloaddition between a substituted cyclopentadiene (B3395910) and a suitable dienophile, ultimately leading to an enantiomerically enriched precursor to this compound.
Chiral Resolution: Classical resolution techniques, involving the formation of diastereomeric salts with a chiral resolving agent, could be employed to separate the enantiomers of a racemic mixture of this compound or a key intermediate.
Enzymatic Approaches: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Research into enzymes that can perform stereoselective transformations on precursors to the target molecule could provide an efficient route to the desired enantiomers.
A comparative table of potential asymmetric synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Asymmetric Diels-Alder | High stereocontrol, convergent synthesis | Catalyst development, substrate scope |
| Chiral Resolution | Applicable to racemic mixtures | Stoichiometric use of resolving agent, lower overall yield |
| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions | Enzyme discovery and engineering, substrate compatibility |
Investigation of Novel Reactivity Patterns for Functionalization
The functionalization of the this compound scaffold is essential for tuning its properties and for its incorporation into larger molecular architectures. Future research should delve into the reactivity of both the bicyclo[2.2.1]heptane core and the 3-ethylphenyl substituent.
C-H Activation: Direct C-H activation and functionalization of the bicyclo[2.2.1]heptane skeleton would provide a highly efficient way to introduce new functional groups. The development of catalysts that can selectively activate specific C-H bonds on this rigid framework would be a significant advancement.
Electrophilic Aromatic Substitution: The 3-ethylphenyl group can be further modified through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce a variety of substituents onto the aromatic ring.
Oxidative Functionalization: The ethyl group on the phenyl ring could be a handle for further transformations through selective oxidation to introduce functional groups like hydroxyl or carbonyl moieties.
Integration of Machine Learning and AI in Synthetic Route Prediction and Property Modeling
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For a relatively unexplored molecule like this compound, these computational tools can be particularly valuable.
Retrosynthetic Analysis: ML algorithms can be trained on vast databases of chemical reactions to predict plausible synthetic routes to the target molecule. This can help chemists to identify novel and efficient synthetic strategies.
Property Prediction: AI models can be used to predict the physicochemical and biological properties of this compound and its derivatives. This can guide the design of new molecules with desired characteristics for specific applications.
The following table outlines the potential impact of AI and ML in the study of this compound:
| Application Area | Potential Impact |
| Synthetic Route Design | Accelerated discovery of efficient and novel synthetic pathways. |
| Property Prediction | In silico screening of potential applications and prioritization of synthetic targets. |
| Reaction Optimization | Prediction of optimal reaction conditions to maximize yield and minimize byproducts. |
Exploration of Emerging Applications in Supramolecular Chemistry and Nanomaterials
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.1]heptane scaffold makes it an attractive building block for supramolecular chemistry and the construction of novel nanomaterials.
Host-Guest Chemistry: Derivatives of this compound could be designed to act as hosts for specific guest molecules, leading to applications in sensing, catalysis, and drug delivery.
Molecular Scaffolding: The rigid nature of the bicyclo[2.2.1]heptane core can be exploited to create well-defined molecular scaffolds for the precise positioning of functional groups in space. This could be utilized in the development of molecular machines and other nanoscale devices.
Polymer Science: Incorporation of the this compound moiety into polymers could lead to materials with unique thermal and mechanical properties due to the rigidity of the bicyclic unit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
